molecular formula C9H8Cl2FNO2 B2987768 2,4-DICHLORO-5-FLUORO-DL-PHENYLALANINE CAS No. 1259982-14-3

2,4-DICHLORO-5-FLUORO-DL-PHENYLALANINE

Cat. No.: B2987768
CAS No.: 1259982-14-3
M. Wt: 252.07
InChI Key: GIJRPLJCCSEJRE-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dichloro-5-fluoro-DL-phenylalanine is a synthetic amino acid derivative with the molecular formula C9H8Cl2FNO2 and a molecular weight of 252.07 g/mol . This compound is characterized by the presence of two chlorine atoms and one fluorine atom attached to the phenyl ring of phenylalanine, an essential amino acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-5-fluoro-DL-phenylalanine typically involves multi-step organic reactions. One common method includes the halogenation of phenylalanine derivatives, followed by fluorination. The reaction conditions often require specific catalysts and controlled temperatures to ensure the selective introduction of chlorine and fluorine atoms .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing batch reactors and continuous flow systems. The process is optimized for high yield and purity, often involving purification steps such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-5-fluoro-DL-phenylalanine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce dehalogenated derivatives .

Scientific Research Applications

2,4-Dichloro-5-fluoro-DL-phenylalanine has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its effects on enzyme activity and protein synthesis.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloro-DL-phenylalanine
  • 5-Fluoro-DL-phenylalanine
  • 2,4-Dichloro-5-fluoro-L-phenylalanine

Uniqueness

2,4-Dichloro-5-fluoro-DL-phenylalanine is unique due to the specific combination of chlorine and fluorine atoms on the phenyl ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry .

Properties

IUPAC Name

2-amino-3-(2,4-dichloro-5-fluorophenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2FNO2/c10-5-3-6(11)7(12)1-4(5)2-8(13)9(14)15/h1,3,8H,2,13H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIJRPLJCCSEJRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)Cl)Cl)CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.